molecular formula C17H16ClN5O2S B2490676 2-{[1-(5-chloro-2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 878696-84-5

2-{[1-(5-chloro-2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B2490676
CAS No.: 878696-84-5
M. Wt: 389.86
InChI Key: LTSHCRLHZRFSSV-UHFFFAOYSA-N
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Description

This compound is a sulfanyl-linked acetamide derivative featuring a tetrazole ring substituted with a 5-chloro-2-methylphenyl group and an acetamide moiety attached to a 3-methoxyphenyl group.

Properties

IUPAC Name

2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c1-11-6-7-12(18)8-15(11)23-17(20-21-22-23)26-10-16(24)19-13-4-3-5-14(9-13)25-2/h3-9H,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSHCRLHZRFSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=NN=N2)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-chloro-2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the tetrazole ring, followed by the introduction of the sulfanyl group and subsequent acylation to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and resource efficiency. Advanced techniques such as microwave-assisted synthesis and green chemistry principles may be employed to enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-chloro-2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

In silico studies have suggested that the compound could act as a 5-lipoxygenase (5-LOX) inhibitor , which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses. Docking studies have shown favorable binding interactions with the active site of 5-LOX, indicating its potential as a lead compound for developing new anti-inflammatory drugs .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies have demonstrated that it can induce apoptosis in various cancer cell lines. For example, compounds with similar structural motifs have shown effectiveness against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines, with growth inhibition percentages exceeding 70% in some cases .

Case Studies and Research Findings

  • In Vitro Studies : A study investigated the cytotoxic effects of related compounds on human cancer cell lines. Results indicated that the presence of the tetrazole moiety significantly enhances anticancer activity due to its ability to interfere with DNA replication processes .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. The results suggest that it could serve as a potent inhibitor of multiple kinases involved in cancer progression .
  • Pharmacokinetic Properties : Research into the absorption, distribution, metabolism, and excretion (ADME) profiles of similar compounds indicates that modifications to the acetamide group can improve bioavailability and reduce toxicity profiles .

Mechanism of Action

The mechanism of action of 2-{[1-(5-chloro-2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide ()

  • Key Differences : The chloro and methyl groups on the tetrazole-attached phenyl ring are at positions 3 and 4 (vs. 5 and 2 in the target compound). The methoxy group on the acetamide phenyl is at position 2 (vs. 3).
  • Implications : Positional isomerism may alter steric hindrance and electronic distribution, affecting receptor binding. The 2-methoxy group could reduce solubility compared to the 3-methoxy isomer due to hindered hydrogen bonding .

2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide ()

  • Key Differences : The acetamide is linked to a 5-ethyl-1,3,4-thiadiazole ring instead of a methoxyphenyl group.
  • The ethyl group may increase lipophilicity, favoring membrane penetration .

5-Substituted-1,3,4-oxadiazole-2-yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide ()

  • Key Differences : Replaces the tetrazole with a 1,3,4-oxadiazole ring. The acetamide phenyl has a 2-methoxy-5-chloro substitution.
  • The 2-methoxy group may sterically hinder interactions compared to 3-methoxy derivatives .

Antiproliferative Activity

  • Hydroxyacetamide derivatives with triazole and imidazole cores () showed IC₅₀ values ranging from 12–45 μM against cancer cell lines. The sulfanyl group in the target compound may enhance similar activity by stabilizing protein interactions .

Anti-Exudative Activity

  • Sulfanyl acetamides with furan-triazole cores () exhibited 60–75% inhibition of inflammation in rodent models at 10 mg/kg, comparable to diclofenac (8 mg/kg). The chloro and methoxy groups in the target compound may synergize to improve efficacy .

Data Tables

Table 1. Structural and Functional Comparison of Analogues

Compound Name Tetrazole Substituent Acetamide Substituent Heterocycle Type Notable Biological Activity
Target Compound 5-Chloro-2-methylphenyl 3-Methoxyphenyl Tetrazole Inferred anti-inflammatory/antiproliferative
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide 3-Chloro-4-methylphenyl 2-Methoxyphenyl Tetrazole Not reported (structural focus)
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide 3-Chloro-4-methylphenyl 5-Ethyl-1,3,4-thiadiazol-2-yl Tetrazole Potential kinase inhibition
5-Substituted-1,3,4-oxadiazole-2-yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide N/A (Oxadiazole core) 2-Methoxy-5-chlorophenyl Oxadiazole Antimicrobial activity

Research Findings and Implications

  • Substituent Positioning : The 3-methoxy group in the target compound likely improves solubility and binding compared to 2-methoxy analogues .
  • Heterocycle Impact : Tetrazoles offer superior metabolic stability over oxadiazoles, making the target compound more viable for oral administration .
  • Biological Potential: Structural parallels to anti-inflammatory and antiproliferative agents suggest the target compound warrants further testing in these domains .

Biological Activity

The compound 2-{[1-(5-chloro-2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a novel chemical entity that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H14ClN5O2S
  • Molecular Weight : 363.8 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The tetrazole ring is known for its ability to mimic carboxylic acids and can engage in hydrogen bonding with biological macromolecules. The presence of the chloro and methoxy substituents may enhance lipophilicity and facilitate cellular uptake.

Biological Activity Overview

Research indicates that compounds containing tetrazole moieties exhibit a range of biological activities, including:

  • Antitumor Activity : Similar tetrazole derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation markers in various models.
  • Antimicrobial Properties : Certain derivatives demonstrate activity against bacterial and fungal strains.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryReduces levels of inflammatory cytokines
AntimicrobialEffective against various bacterial strains

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of related tetrazole compounds on tumor cell lines. Results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis through the activation of caspase pathways.
  • Nephroprotective Effects : Similar tetrazole derivatives have been investigated for their protective effects against nephrotoxicity induced by chemotherapeutic agents like cisplatin. These studies suggest that such compounds can mitigate renal damage while preserving the antitumor efficacy of cisplatin .
  • Anti-inflammatory Mechanisms : Research has shown that tetrazole-containing compounds can modulate inflammatory pathways by inhibiting the NF-kB signaling pathway, leading to decreased production of pro-inflammatory cytokines .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Potential areas for investigation include:

  • In Vivo Studies : To assess the pharmacokinetics and long-term safety profile.
  • Mechanistic Studies : To elucidate specific molecular targets and pathways involved in its biological activity.
  • Formulation Development : Exploring different delivery methods to enhance bioavailability and efficacy.

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